8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(2,5-difluorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O5S3/c18-13-3-4-14(19)15(12-13)28(22,23)20-7-5-17(6-8-20)21(9-10-26-17)29(24,25)16-2-1-11-27-16/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEFVEHXNNFUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the 1-oxa-4,8-diazaspiro[4.5]decane core but differing in substituent groups (see evidence sources for details):
*Calculated based on substituents where exact data are unavailable.
Structural and Functional Insights
Electronic Effects
- The thiophen-2-ylsulfonyl group adds π-π stacking capability due to its aromaticity .
- Compound : The 4-methoxyphenylsulfonyl group is electron-donating, which may reduce oxidative stability compared to fluorinated analogs. The methylsulfonyl group at position 8 is a strong electron-withdrawing substituent, balancing electronic effects .
Molecular Weight and Solubility
- The target compound’s higher molecular weight (~494 g/mol) compared to analogs (~326–465 g/mol) suggests moderate solubility in polar solvents, influenced by the polar sulfonyl groups and aromatic fluorine atoms.
- ’s simpler analog (molecular weight ~326 g/mol) may exhibit better solubility but lacks the dual sulfonyl functionality critical for multi-target interactions .
Q & A
Q. What are the standard synthetic routes for 8-((2,5-difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include sulfonylation of the spiro[4.5]decane core with 2,5-difluorophenylsulfonyl and thiophen-2-ylsulfonyl groups. Optimization strategies:
Q. Which spectroscopic techniques are critical for characterizing this compound's structure?
Essential methods include:
- NMR (¹H/¹³C) : To confirm spirocyclic connectivity and sulfonyl group integration. Aromatic protons from the difluorophenyl and thiophene groups appear as distinct splitting patterns (e.g., doublets for fluorinated aryl groups) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₈H₁₆F₂N₂O₅S₂) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S-O-C linkage) confirm sulfonyl groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to spirocyclic inhibitors .
- Cytotoxicity profiling : Use cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ values .
- Solubility and permeability : Measure logP (predicted ~2.1) and aqueous solubility via shake-flask method .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?
- Docking studies : Use software like AutoDock Vina to map interactions between the sulfonyl groups and target proteins (e.g., kinases). For example, the 2,5-difluorophenyl group may occupy hydrophobic pockets .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with biological activity to prioritize synthetic targets .
Q. What experimental strategies address discrepancies in synthetic yields between small-scale and scaled-up reactions?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and improves consistency in large batches .
- Flow chemistry : Minimizes side reactions during sulfonylation by precise control of reagent mixing .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software like JMP .
Q. How do stereoelectronic effects of the thiophene and difluorophenyl groups influence reactivity in cross-coupling reactions?
- The electron-withdrawing sulfonyl groups reduce electron density on the aryl rings, favoring nucleophilic aromatic substitution (SNAr) at the para-fluorine position .
- Thiophene’s π-excess enhances reactivity in Suzuki-Miyaura couplings, enabling diversification at the spirocyclic core .
- Fluorine atoms increase metabolic stability but may reduce solubility; balance via co-solvents (e.g., DMSO/PBS mixtures) .
Q. What are the challenges in establishing reliable stability profiles under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) for 14 days. Monitor degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound loss over 24 h. Hydrolysis of sulfonyl groups is a common instability .
Methodological Guidelines
- Synthetic Reproducibility : Document exact stoichiometry of sulfonyl chlorides and reaction temperatures (±2°C) to avoid batch-to-batch variability .
- Data Interpretation : Use PCA (Principal Component Analysis) to resolve overlapping NMR signals from spirocyclic and aryl protons .
- Contradiction Resolution : When SAR data conflicts, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
